molecular formula C24H22N4O4 B12794224 (4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione CAS No. 83982-96-1

(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione

Cat. No.: B12794224
CAS No.: 83982-96-1
M. Wt: 430.5 g/mol
InChI Key: AESWDEXOWUESBF-CVDCTZTESA-N
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Description

The compound (4’aS,11’aS)-11’a-methyl-8’-phenylspiro[1,3-diazinane-5,3’-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione is a complex organic molecule that features a spiro linkage between a diazinane ring and a chromenoindazole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’aS,11’aS)-11’a-methyl-8’-phenylspiro[1,3-diazinane-5,3’-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenoindazole core, followed by the introduction of the diazinane ring through a spirocyclization reaction. Key steps may include:

    Formation of the Chromenoindazole Core: This can be achieved through a condensation reaction between a suitable indazole derivative and a chromene precursor under acidic or basic conditions.

    Spirocyclization: The spiro linkage is introduced by reacting the chromenoindazole intermediate with a diazinane derivative under controlled conditions, often involving a catalyst to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound (4’aS,11’aS)-11’a-methyl-8’-phenylspiro[1,3-diazinane-5,3’-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials. Its unique structural properties could be harnessed for the creation of new polymers or other functional materials.

Mechanism of Action

The mechanism by which (4’aS,11’aS)-11’a-methyl-8’-phenylspiro[1,3-diazinane-5,3’-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.

    Diazinane Derivatives: Compounds containing the diazinane ring system.

    Chromenoindazole Derivatives: Molecules with the chromenoindazole core.

Uniqueness

The uniqueness of (4’aS,11’aS)-11’a-methyl-8’-phenylspiro[1,3-diazinane-5,3’-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione lies in its spiro linkage, which imparts distinct chemical and physical properties

Properties

CAS No.

83982-96-1

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione

InChI

InChI=1S/C24H22N4O4/c1-23-12-14-13-25-28(16-5-3-2-4-6-16)18(14)11-15(23)7-8-19-17(23)9-10-24(32-19)20(29)26-22(31)27-21(24)30/h2-6,9,11,13,19H,7-8,10,12H2,1H3,(H2,26,27,29,30,31)/t19-,23-/m0/s1

InChI Key

AESWDEXOWUESBF-CVDCTZTESA-N

Isomeric SMILES

C[C@]12CC3=C(C=C1CC[C@H]4C2=CCC5(O4)C(=O)NC(=O)NC5=O)N(N=C3)C6=CC=CC=C6

Canonical SMILES

CC12CC3=C(C=C1CCC4C2=CCC5(O4)C(=O)NC(=O)NC5=O)N(N=C3)C6=CC=CC=C6

Origin of Product

United States

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